3,7-Dimethyloctane-3,5-diol
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Overview
Description
3,7-Dimethyloctane-3,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound has the molecular formula C10H22O2 and is structurally defined by the presence of methyl groups at the 3rd and 7th positions and hydroxyl groups at the 3rd and 5th positions of an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-3,5-diol can be achieved through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3,7-Dimethyloctane-3,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctane-3,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylhexane-3,5-diol
- 3,7-Dimethyloctane-1,5-diol
- 3,7-Dimethyloctane-2,5-diol
Uniqueness
3,7-Dimethyloctane-3,5-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyl groups at the 3rd and 7th positions and hydroxyl groups at the 3rd and 5th positions makes it different from other similar compounds .
Properties
CAS No. |
56548-45-9 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,7-dimethyloctane-3,5-diol |
InChI |
InChI=1S/C10H22O2/c1-5-10(4,12)7-9(11)6-8(2)3/h8-9,11-12H,5-7H2,1-4H3 |
InChI Key |
CPHYGNMPAFEQLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(CC(C)C)O)O |
Origin of Product |
United States |
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